3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Description
3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Properties
Molecular Formula |
C28H31N3OS |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C28H31N3OS/c1-19-7-8-20(2)22(17-19)18-33-27-30-29-26(21-9-11-23(12-10-21)28(3,4)5)31(27)24-13-15-25(32-6)16-14-24/h7-17H,18H2,1-6H3 |
InChI Key |
XNYVZZBBYNOVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Introduction of the tert-butylphenyl, dimethylbenzylsulfanyl, and methoxyphenyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic systems.
Materials Science: Used in the development of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.
Pharmaceuticals: Potential use in drug development for various therapeutic areas.
Industry
Agriculture: Used as fungicides and herbicides.
Chemical Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A well-known antifungal agent with a triazole core.
Itraconazole: Another antifungal agent with structural similarities.
Uniqueness
3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other triazole derivatives.
Biological Activity
The compound 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of triazole derivatives typically involves reactions such as cyclization of hydrazones or nucleophilic substitutions. The specific synthesis pathway for our compound includes:
- Starting Materials : 4-tert-butylphenyl hydrazine and 2,5-dimethylbenzyl sulfide.
- Methodology : The reaction proceeds via a condensation reaction followed by cyclization to form the triazole ring. The presence of sulfur in the structure may enhance antioxidant properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In one study involving various synthesized triazoles, compounds similar to our target showed potent activity against several bacterial strains:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Bacillus subtilis | High | |
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Low |
The compound demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin, particularly against Gram-positive bacteria.
Antioxidant Activity
Triazoles are also recognized for their antioxidant capabilities. In comparative studies of various derivatives:
- Imine and amine derivatives were noted to have stronger antioxidant effects than phthalonitrile derivatives.
- The compound's structure suggests that the tert-butyl and methoxy groups may contribute to its electron-donating ability, enhancing its antioxidant potential.
Case Studies
-
Anticancer Properties : In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance:
- Compounds with similar structures were tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, exhibiting significant cytotoxicity.
- The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some studies have indicated that triazole compounds can reduce inflammation markers in cellular models. The potential pathways include inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
